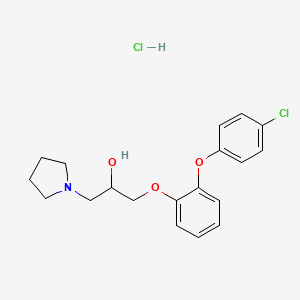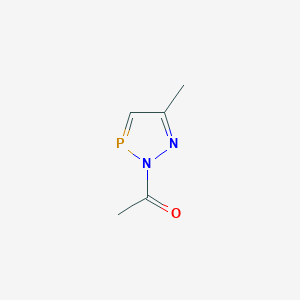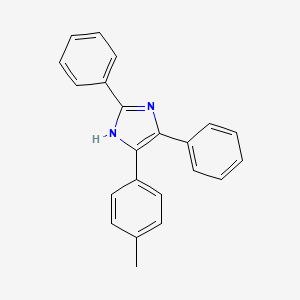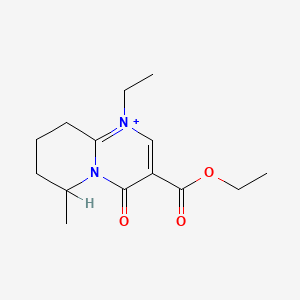
1,3-Propanediol, 2-butyl-, dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-butyl-, dicarbamate is a chemical compound known for its pharmacological properties. It is a centrally acting agent that has been studied for its potential hypotensive effects, meaning it can lower blood pressure by acting on the central nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-butyl-, dicarbamate involves the reaction of 1,3-propanediol with butyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-butyl-, dicarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-butyl-, dicarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: It has been investigated for its hypotensive properties and potential use in treating hypertension.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-butyl-, dicarbamate involves its interaction with the central nervous system. It acts on the brain stem vasomotor centers to produce a hypotensive effect. This action is achieved by reducing vascular peripheral resistance without altering cardiac output .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
Meprobamate: A related compound with similar pharmacological properties.
Uniqueness
1,3-Propanediol, 2-butyl-, dicarbamate is unique in its specific interaction with the central nervous system to lower blood pressure without significant side effects on the autonomic nervous system .
Eigenschaften
CAS-Nummer |
25451-12-1 |
|---|---|
Molekularformel |
C9H18N2O4 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-(carbamoyloxymethyl)hexyl carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-2-3-4-7(5-14-8(10)12)6-15-9(11)13/h7H,2-6H2,1H3,(H2,10,12)(H2,11,13) |
InChI-Schlüssel |
XYVDBMJJKIAKIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(COC(=O)N)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


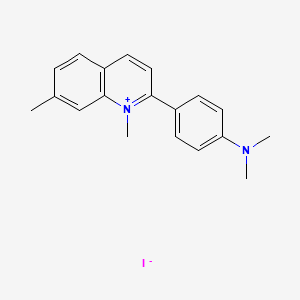

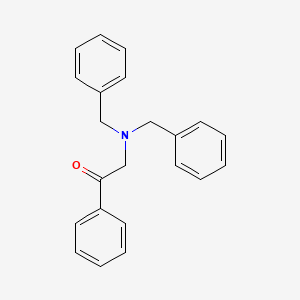

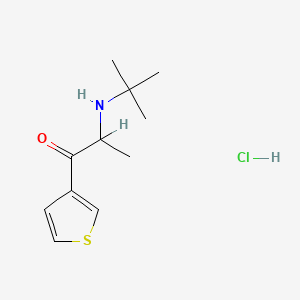
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)




